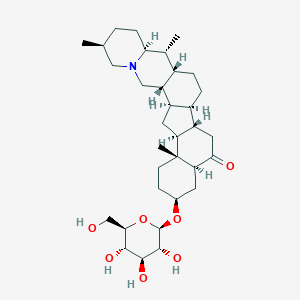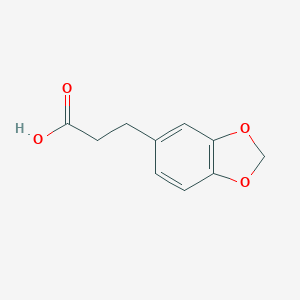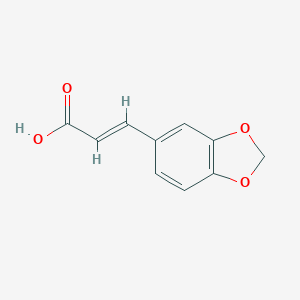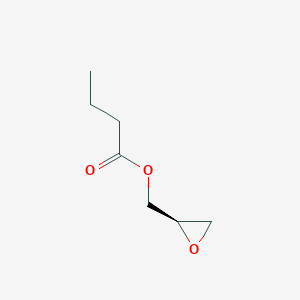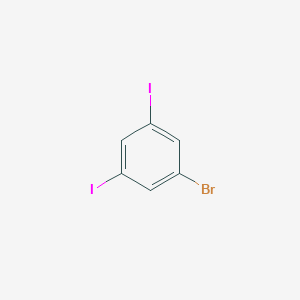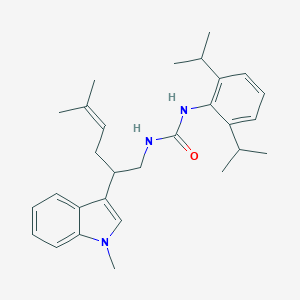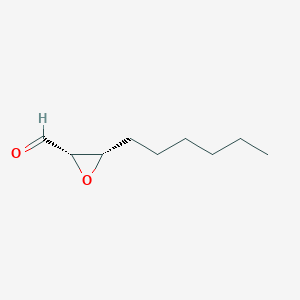
(2S,3S)-3-Hexyloxirane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Hexyloxirane-2-carbaldehyde, also known as (S,S)-(+)-2,3-hexanediol, is a chiral building block that has been widely used in the synthesis of various chiral compounds. It is a colorless to pale yellow liquid with a fruity odor and is soluble in water, ethanol, and ether.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Hexyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral inducer or a chiral auxiliary in asymmetric synthesis. In addition, it may have other biological activities such as antimicrobial and antifungal activities.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of (2S,3S)-3-Hexyloxirane-2-carbaldehyde. However, it has been reported to have antimicrobial and antifungal activities. It has also been shown to induce the expression of some genes related to the immune response in human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,3S)-3-Hexyloxirane-2-carbaldehyde in lab experiments include its high enantioselectivity, easy availability, and low toxicity. However, its limitations include its high cost, sensitivity to air and moisture, and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research and development of (2S,3S)-3-Hexyloxirane-2-carbaldehyde. One direction is to explore its potential as a chiral inducer or chiral auxiliary in asymmetric synthesis of various chiral compounds. Another direction is to investigate its biological activities and potential applications in medicine, agriculture, and other fields. Finally, the development of new and more efficient synthesis methods for (2S,3S)-3-Hexyloxirane-2-carbaldehyde is also an important direction for future research.
Métodos De Síntesis
(2S,3S)-3-Hexyloxirane-2-carbaldehyde can be synthesized through the asymmetric reduction of 2,3-hexanedione using a chiral catalyst. One of the most commonly used catalysts is (R,R)-tartaric acid, which can be easily obtained and has high enantioselectivity. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The yield and enantioselectivity of the product can be optimized by adjusting the reaction conditions such as temperature, solvent, and catalyst loading.
Aplicaciones Científicas De Investigación
(2S,3S)-3-Hexyloxirane-2-carbaldehyde has been widely used in the synthesis of various chiral compounds such as pharmaceuticals, agrochemicals, and flavors. For example, it has been used as a key intermediate in the synthesis of the anti-inflammatory drug ibuprofen and the antifungal drug fluconazole. It has also been used in the synthesis of chiral pheromones and fragrances such as (S)-(-)-linalool and (S)-(-)-citronellol. In addition, (2S,3S)-3-Hexyloxirane-2-carbaldehyde has been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the product.
Propiedades
Número CAS |
147438-70-8 |
|---|---|
Nombre del producto |
(2S,3S)-3-Hexyloxirane-2-carbaldehyde |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(2S,3S)-3-hexyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
CXWONQXFWHZHPN-DTWKUNHWSA-N |
SMILES isomérico |
CCCCCC[C@H]1[C@H](O1)C=O |
SMILES |
CCCCCCC1C(O1)C=O |
SMILES canónico |
CCCCCCC1C(O1)C=O |
Sinónimos |
Oxiranecarboxaldehyde, 3-hexyl-, (2S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)



